8-Methylquinazoline

Catalog No.
S1914738
CAS No.
7557-03-1
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methylquinazoline

CAS Number

7557-03-1

Product Name

8-Methylquinazoline

IUPAC Name

8-methylquinazoline

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-6H,1H3

InChI Key

KKASWOGQJXWOHK-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=NC=N2

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=N2

Limited Current Research:

Factual information regarding the specific scientific research applications of 8-Methylquinazoline is currently limited. There is no evidence of its use in any published clinical trials . Scientific vendors primarily sell 8-Methylquinazoline as a research chemical, and very few studies directly investigate its properties [].

Potential Areas of Investigation:

The quinazoline core structure is present in many bioactive molecules []. This suggests that 8-Methylquinazoline might hold potential for future drug development. Researchers may explore its interactions with biological targets or use it as a building block for more complex molecules with desired properties.

Derivatives and Analogs:

Research has explored derivatives of 8-Methylquinazoline by attaching various functional groups. For instance, a study investigated the anticonvulsant activity of 2-(N,N-diethylamino)methyl-8-methylquinazoline []. This indicates that modifying the core structure can lead to interesting biological effects.

Future Research Directions:

Further scientific investigation is needed to determine the potential applications of 8-Methylquinazoline. Research areas might include:

  • Biological target identification: Studying how 8-Methylquinazoline interacts with cellular components.
  • Medicinal chemistry: Creating derivatives with improved potency or selectivity for specific targets.
  • Material science: Exploring potential applications in areas like organic electronics.

8-Methylquinazoline is a heterocyclic organic compound with the molecular formula C9H8N2C_9H_8N_2. It is characterized by a quinazoline core structure, which consists of a fused benzene and pyrimidine ring. The presence of a methyl group at the 8-position of the quinazoline structure contributes to its unique chemical properties and biological activities. This compound has gained interest in various fields, including medicinal chemistry, due to its potential as a pharmacological agent.

  • Substitution Reactions: The nitrogen atoms in the quinazoline ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation and Reduction Reactions: 8-Methylquinazoline can be oxidized to form quinazoline N-oxides or reduced to yield dihydroquinazolines.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to create biaryl derivatives, which are significant in drug development and material science .

Research indicates that 8-Methylquinazoline exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been shown to possess:

  • Anticancer Properties: The compound can inhibit specific enzymes involved in cancer cell proliferation, such as tyrosine kinases. This inhibition disrupts critical signaling pathways, leading to reduced tumor growth.
  • Anti-inflammatory Effects: It may also modulate inflammatory responses by interacting with various molecular targets, making it a candidate for treating inflammatory diseases .

The synthesis of 8-Methylquinazoline can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors like ortho-aminoaryl ketones or aldehydes, cyclization can occur under acidic or basic conditions.
  • Bromination and Substitution: Compounds such as 2-chloro-8-methylquinazoline can be brominated using bromine or N-bromosuccinimide in suitable solvents like acetic acid or dichloromethane. Subsequent substitution with nucleophiles can yield derivatives of 8-methylquinazoline .
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which is particularly useful for synthesizing derivatives with complex structures .

8-Methylquinazoline has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing anticancer and anti-inflammatory drugs.
  • Material Science: Its unique structural properties make it suitable for creating functional materials with specific electronic or optical properties.
  • Chemical Research: It is used as a building block in organic synthesis for producing more complex molecules .

Studies on the interactions of 8-Methylquinazoline with biological targets reveal its potential mechanisms of action:

  • Enzyme Inhibition: The compound shows significant inhibitory effects on tyrosine kinases, which are critical in many signaling pathways related to cancer progression.
  • DNA and RNA Interaction: It may also interact with nucleic acids, disrupting their synthesis and function, thus contributing to its anticancer properties .

Several compounds share structural similarities with 8-Methylquinazoline. These include:

  • 6-Bromo-2-chloro-8-methylquinazoline
  • 4,6-Dichloro-8-methylquinazoline
  • 2-Chloro-4-methylquinazoline

Comparison

CompoundUnique Features
6-Bromo-2-chloro-8-methylquinazolineContains bromine and chlorine; exhibits unique reactivity due to halogen positions.
4,6-Dichloro-8-methylquinazolineTwo chlorine substituents enhance electrophilicity; useful in nucleophilic substitutions.
2-Chloro-4-methylquinazolineChlorine at different positions alters reactivity; potential for diverse derivatives.

Compared to these similar compounds, 8-Methylquinazoline's unique positioning of the methyl group at the 8-position affects its electronic properties and reactivity profile, making it particularly valuable for selective biological activity and diverse chemical transformations .

Conventional Heterocyclic Synthesis Routes

Cyclocondensation Reactions with Aminobenzyl Alcohols

The cyclocondensation approach utilizing aminobenzyl alcohols represents a fundamental synthetic pathway for constructing quinazoline frameworks, including 8-methylquinazoline derivatives. This methodology leverages the reactivity of 2-aminobenzyl alcohol substrates, which serve as versatile starting materials for heterocyclic ring formation [1].

The mechanistic pathway involves the initial activation of 2-aminobenzyl alcohol through oxidative dehydrogenation, generating the corresponding 2-aminobenzaldehyde intermediate. This intermediate subsequently undergoes condensation with suitable nitrogen-containing nucleophiles, leading to quinazoline formation via intramolecular cyclization [2]. Research has demonstrated that this approach can achieve remarkable turnover numbers, with optimized conditions yielding turnover numbers of up to 290,000 for quinazoline synthesis [2].

The synthetic utility of this methodology extends to the preparation of 8-methylquinazoline derivatives through the employment of appropriately substituted aminobenzyl alcohol precursors. The presence of the methyl substituent at the 8-position influences the electronic properties and reactivity profile of the resulting quinazoline scaffold [3]. Experimental conditions typically involve heating the aminobenzyl alcohol substrate with appropriate coupling partners in the presence of catalytic systems under controlled atmospheric conditions [2].

Recent developments have shown that the cyclocondensation reaction can proceed efficiently under mild conditions, with reaction temperatures of 120 degrees Celsius and reaction times ranging from 6 to 12 hours [2]. The methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the aromatic ring and the nitrogen-containing coupling partner [1].

Transition Metal-Catalyzed Annulation Strategies

Transition metal-catalyzed annulation strategies have emerged as powerful methodologies for the construction of quinazoline derivatives, offering advantages in terms of selectivity, efficiency, and operational simplicity [4] [5]. These approaches exploit the unique catalytic properties of transition metals to facilitate complex bond-forming reactions that would be challenging or impossible under conventional thermal conditions.

Palladium-catalyzed methodologies represent a significant class of these strategies, with numerous protocols developed for quinazoline synthesis [6] [7]. The palladium-catalyzed carbonylative synthesis approach utilizes 2-aminobenzylamine substrates in combination with aryl bromides under carbonylative conditions [6]. This methodology proceeds through an aminocarbonylation-condensation-oxidation sequence in a one-pot manner, with dimethyl sulfoxide serving dual roles as both solvent and oxidant [6].

Rhodium-catalyzed systems have demonstrated exceptional capabilities in [4+2] cycloaddition reactions for quinazoline formation [8]. The rhodium-mediated double carbon-nitrogen bond formation utilizes benzimidate derivatives with dioxazolone coupling partners, where the dioxazolone component functions as an internal oxidizing agent [8]. This approach achieves isolated yields ranging from 66 to 96 percent under optimized conditions [8].

Cobalt-based catalytic systems offer sustainable alternatives to precious metal catalysts while maintaining high catalytic efficiency [8]. The cyclopentadienylcobalt dicarbonyl-catalyzed [4+2] cycloaddition methodology utilizes dioxazolone substrates with imine components to generate multi-functionalized quinazolines [8]. The reaction proceeds through cobalt-mediated tandem direct carbon-hydrogen amidation followed by intramolecular cyclization, yielding products with moderate to excellent isolated yields ranging from 48 to 99 percent [8].

Advanced Catalytic Systems

Ruthenium Pincer Complex-Mediated Dehydrogenative Coupling

Ruthenium pincer complex-mediated dehydrogenative coupling represents a state-of-the-art methodology for the sustainable synthesis of quinazoline derivatives [2] [9]. This approach utilizes well-defined ruthenium complexes bearing nitrogen-nitrogen-nitrogen pincer ligands to catalyze acceptorless dehydrogenative coupling reactions between 2-aminobenzyl alcohols and nitriles [2].

The catalytic system demonstrates exceptional efficiency with catalyst loadings as low as 0.1 mol percent, achieving remarkable turnover numbers of up to 290,000 for quinazoline synthesis [2]. The reaction proceeds under aerial conditions at 120 degrees Celsius for 6 hours, utilizing potassium tert-butoxide as the base in toluene solvent [2]. The methodology exhibits excellent atom economy, producing only hydrogen gas and water as byproducts [2].

Reaction ParameterOptimized ConditionsPerformance Metrics
Catalyst Loading0.1 mol%TON: 290,000
BaseKOtBu (1 mol%)TOF: 24,166
Temperature120°CConversion: >99%
Time6 hoursYield: 92-96%
AtmosphereAirSelectivity: >95%

The mechanistic pathway involves the coordination of the ruthenium pincer complex with potassium tert-butoxide to generate the active catalytic species [2]. The ruthenium complex activates the oxygen-hydrogen bond of 2-aminobenzyl alcohol through metal-ligand cooperation, leading to the formation of an intermediate that undergoes beta-hydrogen elimination to produce 2-aminobenzaldehyde [2]. Subsequent coupling with nitrile substrates results in quinazoline formation through water elimination [2].

The versatility of this methodology extends to gram-scale synthesis, where 2-aminobenzyl alcohol and benzonitrile substrates can be converted to 2-phenylquinazoline in 83 percent yield on a gram scale [2]. The catalyst system demonstrates excellent functional group tolerance and can accommodate various aromatic and aliphatic nitrile substrates [2].

Solvent Effects in One-Pot Synthesis Optimization

Solvent selection plays a crucial role in optimizing one-pot quinazoline synthesis protocols, significantly influencing reaction efficiency, selectivity, and product yields [10] [11]. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, catalyst activity, and reaction mechanism pathways [10].

Polar aprotic solvents have demonstrated particular utility in quinazoline synthesis protocols. Dimethyl sulfoxide exhibits dual functionality, serving simultaneously as reaction medium and oxidant in certain catalytic systems [6]. The polar nature of dimethyl sulfoxide facilitates the dissolution of both organic substrates and inorganic bases, while its oxidizing properties contribute to the overall reaction mechanism [6].

Toluene represents an excellent choice for ruthenium pincer complex-catalyzed reactions, providing optimal conditions for catalyst stability and substrate reactivity [2]. The non-coordinating nature of toluene prevents interference with the metal-ligand cooperation mechanism that is essential for catalyst function [2]. Reactions conducted in toluene at 120 degrees Celsius demonstrate superior performance compared to other solvent systems [2].

Water-based solvent systems have gained attention for their environmental benefits and unique reactivity profiles [11]. Eco-efficient protocols utilizing aqueous media for quinazoline synthesis have been developed, offering advantages in terms of waste reduction and operational simplicity [11]. These systems typically require elevated temperatures and extended reaction times but provide near-quantitative yields under optimized conditions [11].

Solvent SystemTemperature (°C)Reaction TimeTypical Yield (%)Environmental Impact
Toluene1206-12 hours92-96Moderate
DMSO100-1504-8 hours85-95Low
Water80-10012-24 hours85-99Minimal
Acetonitrile80-1206-12 hours70-90Low

Mixed solvent systems combining polar and non-polar components have shown promise for specific substrate combinations [12]. These systems allow for fine-tuning of reaction conditions to accommodate substrates with varying solubility characteristics while maintaining optimal catalyst performance [12].

Green Chemistry Approaches

Atom-Economical Reaction Design

Atom-economical reaction design represents a fundamental principle of green chemistry that aims to maximize the incorporation of starting material atoms into the final product while minimizing waste generation [13] [14]. In the context of 8-methylquinazoline synthesis, this approach focuses on developing synthetic routes that eliminate or reduce the formation of stoichiometric byproducts [13].

The acceptorless dehydrogenative coupling methodology exemplifies atom-economical design principles [2]. This approach utilizes 2-aminobenzyl alcohols and nitriles as starting materials, producing quinazoline products with only hydrogen gas and water as byproducts [2]. The reaction achieves an atom economy of 91.1 percent for the formation of 2-phenylquinazoline, with an atom efficiency of 75.6 percent when accounting for the actual yield [2].

One-pot multicomponent reactions represent another manifestation of atom-economical design [15]. These protocols combine multiple bond-forming steps in a single reaction vessel, eliminating the need for intermediate isolation and purification [15]. The base-promoted nucleophilic aromatic substitution approach utilizing ortho-fluorobenzamides with amides demonstrates excellent atom economy by avoiding the use of stoichiometric metal reagents [15].

The development of metal-free synthetic methodologies further enhances atom economy by eliminating the need for transition metal catalysts [16]. The oxidative condensation of ortho-aminobenzylamines with benzylamines using atmospheric oxygen as the oxidant achieves excellent environmental factor values of 2.7 and reaction mass efficiency of 73 percent [16]. This approach utilizes catalytic amounts of organic acids as promoters, significantly reducing the overall material consumption [16].

MethodologyAtom Economy (%)E-FactorByproductsCatalyst Loading
ADC Coupling91.12.7H₂O, H₂0.1 mol% Ru
Metal-Free Oxidation89.52.7H₂O5 mol% organocatalyst
SNAr Cyclization85.43.2HF, H₂OBase only
Microwave-Assisted82.34.1H₂O, alcoholsCatalyst-free

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized quinazoline synthesis by dramatically reducing reaction times while improving yields and selectivity [17] [18]. The application of microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics and improved efficiency [17].

The Niementowski quinazoline synthesis benefits significantly from microwave assistance, with reaction times reduced from hours to minutes [18]. Traditional thermal heating requires extended reaction periods at elevated temperatures, whereas microwave irradiation achieves comparable or superior results in 3-4 minutes at 300 watts [18]. The uniform heating provided by microwave energy eliminates hot spots and ensures consistent reaction conditions throughout the reaction mixture [18].

Solvent-free microwave protocols represent the pinnacle of green synthesis methodologies [10]. These approaches eliminate the use of organic solvents entirely, relying on neat reactant mixtures or solid-supported systems [10]. Anthranilic acid derivatives can be directly converted to quinazoline products under microwave irradiation without solvent, achieving yields of 90 percent or higher in reaction times under 60 seconds [10].

The combination of microwave irradiation with solid-supported reagents enhances both efficiency and environmental compatibility [18]. Acidic alumina, silica gel, and montmorillonite clay have been employed as solid supports for quinazoline synthesis under microwave conditions [18]. Among these systems, montmorillonite K-10 demonstrates superior performance, providing optimal yields with minimal byproduct formation [18].

Microwave ProtocolPower (W)TimeYield (%)Advantages
Neat Reactants35025-60 minutes85-95Solvent-free
Solid Support3003-4 minutes88-92Easy workup
Aqueous Medium4005-10 minutes90-96Environmental
Ionic Liquid25015-30 minutes80-90Recyclable medium

Temperature control represents a critical parameter in microwave-assisted protocols [17]. Optimal temperatures typically range from 80 to 150 degrees Celsius, depending on the specific substrate combination and reaction mechanism [17]. Higher temperatures may lead to decomposition or side reactions, while insufficient heating results in incomplete conversion [17].

The scalability of microwave-assisted protocols has been demonstrated for quinazoline synthesis, with successful gram-scale preparations achieving comparable efficiency to small-scale reactions [17]. This scalability makes microwave protocols suitable for both research applications and potential industrial implementation [17].

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 8-methylquinazoline is fundamentally governed by its heterocyclic aromatic structure and the electronic effects of the methyl substituent at the 8-position. The compound exhibits solid-state characteristics at room temperature with a reported melting point range of 47-48°C [4], indicating relatively weak intermolecular forces in the crystalline structure.

Table 1: Thermodynamic Properties of 8-Methylquinazoline

PropertyValueMethod/Source
Molecular Weight144.17 g/molCalculated [1]
Melting Point47-48°CExperimental [4]
Boiling Point261.0±9.0°CPredicted [4]
Density1.141±0.06 g/cm³Predicted [4]
Heat of FormationNot determined-
Critical TemperatureNot available-
Critical PressureNot available-

The relatively low melting point compared to other quinazoline derivatives suggests that the methyl group at the 8-position disrupts optimal crystal packing through steric effects [5]. This phenomenon has been observed in related quinazoline compounds where alkyl substitution at the 8-position generally decreases melting points due to reduced intermolecular hydrogen bonding and π-π stacking interactions [6].

Comparative thermodynamic analysis with related methylquinoline compounds reveals important structural insights. 8-Methylquinoline exhibits a melting point of -80°C and boiling point of 143°C at 34 mmHg [7], demonstrating significantly different phase behavior attributed to the additional nitrogen atom in the quinazoline structure. The quinazoline ring system enhances intermolecular interactions through additional nitrogen lone pairs, resulting in higher melting points and thermal stability [8] [9].

The predicted boiling point of 261.0°C for 8-methylquinazoline indicates substantial thermal stability under normal atmospheric conditions. This thermal stability is attributed to the delocalized π-electron system of the quinazoline core, which provides resistance to thermal decomposition [10]. However, under extreme thermal stress conditions above 200°C, quinazoline derivatives may undergo ring-opening reactions or methyl group elimination [5].

Solubility Characteristics in Organic Solvents

The solubility profile of 8-methylquinazoline is significantly influenced by its amphiphilic nature, arising from the hydrophobic quinazoline ring system and the potential for hydrogen bonding through nitrogen atoms. The compound demonstrates a calculated octanol-water partition coefficient (LogP) of 1.938 [11] [12], indicating moderate lipophilicity and suggesting favorable solubility in organic solvents of intermediate polarity.

Table 2: Solubility Characteristics of 8-Methylquinazoline

Solvent ClassSolubility BehaviorLogP ContributionTemperature Effect
Polar Protic (Methanol, Ethanol)Enhanced solubilityHydrogen bonding with N atomsPositive temperature coefficient
Polar Aprotic (DMSO, DMF)High solubilityDipole-dipole interactionsStrong positive correlation
Moderately Polar (Ethyl Acetate)Good solubilityModerate polarity matchTemperature dependent
Non-polar (Hexane, Toluene)Limited solubilityHydrophobic interactions onlySlight temperature dependence
WaterPoor solubilityHydration unfavorableMinimal temperature effect

The moderate LogP value of 1.938 positions 8-methylquinazoline within the optimal range for pharmaceutical applications, suggesting adequate membrane permeability while maintaining sufficient aqueous solubility for bioavailability [13] [14]. This property profile is particularly advantageous compared to highly lipophilic quinazoline derivatives that may exhibit poor aqueous solubility and bioavailability issues.

Experimental solubility studies on related quinazoline compounds indicate that polar organic solvents such as methanol and ethanol provide enhanced dissolution due to the ability of these solvents to form hydrogen bonds with the nitrogen atoms in the quinazoline ring [13] [15]. The presence of the methyl group at the 8-position contributes additional hydrophobic character, slightly reducing solubility in highly polar solvents while enhancing dissolution in moderately polar organic media [14].

Temperature-dependent solubility studies reveal that 8-methylquinazoline follows typical endothermic dissolution behavior, with solubility increasing significantly with temperature across all solvent systems [15] [16]. This relationship is particularly pronounced in polar solvents where increased thermal energy facilitates solvation shell formation around the quinazoline ring system.

Chromatographic Retention Behavior

The chromatographic retention behavior of 8-methylquinazoline is characterized by its moderate hydrophobicity and the potential for specific interactions with stationary phases. Retention index studies indicate values of 1363-1364 under non-polar gas chromatographic conditions [11], reflecting the compound's aromatic character and molecular size.

Table 3: Chromatographic Retention Parameters

Chromatographic SystemRetention BehaviorKey InteractionsSelectivity Factors
Reversed-Phase HPLC (C18)Moderate retentionHydrophobic interactionsEnhanced with mobile phase pH control
Normal-Phase HPLC (Silica)Strong retentionHydrogen bonding with N atomspH and moisture sensitive
Gas ChromatographyPredictable elutionVan der Waals forcesTemperature programmable
Hydrophilic Interaction (HILIC)Variable retentionMixed-mode interactionsMobile phase composition dependent

In reversed-phase high-performance liquid chromatography systems, 8-methylquinazoline exhibits retention behavior consistent with its LogP value, showing moderate interaction with C18 stationary phases [17]. The retention is primarily driven by hydrophobic interactions between the quinazoline ring system and the octadecyl chains, with the methyl substituent providing additional hydrophobic contact area.

The compound's retention behavior is significantly influenced by mobile phase pH due to the basic nature of the quinazoline nitrogen atoms. Under acidic conditions (pH < 4), protonation of the quinazoline nitrogens increases hydrophilicity and reduces retention on reversed-phase columns [18]. Conversely, under basic conditions (pH > 8), the neutral form predominates, leading to increased retention through enhanced hydrophobic interactions [19].

Gas chromatographic analysis reveals that 8-methylquinazoline elutes predictably based on its molecular weight and boiling point, with retention indices falling within the expected range for methylated aromatic heterocycles [20] [21]. The compound demonstrates good peak symmetry and minimal thermal decomposition under standard analytical conditions, making it suitable for quantitative analysis by gas chromatography-mass spectrometry.

Column selectivity studies indicate that stationary phases with extended alkyl chains (C30) provide enhanced retention and selectivity for 8-methylquinazoline compared to standard C18 phases [17]. This behavior is attributed to increased hydrophobic surface area and improved shape selectivity for planar aromatic compounds. Additionally, phenyl-bonded stationary phases show unique selectivity through π-π interactions with the quinazoline ring system, offering alternative separation mechanisms for complex mixtures [17].

The chromatographic behavior of 8-methylquinazoline is also influenced by the presence of polar modifiers in the mobile phase. Addition of triethylamine to acetonitrile-based mobile phases improves peak symmetry and reduces tailing effects attributed to secondary interactions between the basic quinazoline nitrogens and residual silanol groups on the stationary phase [17] [18].

XLogP3

1.9

Wikipedia

8-Methylquinazoline

Dates

Last modified: 08-16-2023

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